molecular formula C14H8BrNO4 B5887540 5-bromo-N-(2-oxo-2H-chromen-6-yl)-2-furamide

5-bromo-N-(2-oxo-2H-chromen-6-yl)-2-furamide

Cat. No. B5887540
M. Wt: 334.12 g/mol
InChI Key: KRCBWHMRWOFIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-oxo-2H-chromen-6-yl)-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly used in various research areas, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-oxo-2H-chromen-6-yl)-2-furamide is not well understood. However, it has been suggested that this compound may act as a DNA intercalator, which can inhibit DNA replication and transcription. Additionally, this compound may also inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have anticancer, antifungal, and anti-inflammatory properties. Additionally, this compound may also have an effect on the immune system.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-N-(2-oxo-2H-chromen-6-yl)-2-furamide in lab experiments is its unique properties. This compound has been shown to have a wide range of biological activities, which makes it a valuable tool for scientific research. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. One of the major limitations is the lack of understanding of its mechanism of action. Additionally, this compound may have toxic effects on cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-N-(2-oxo-2H-chromen-6-yl)-2-furamide. One area of research is the development of novel drug delivery systems using this compound. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases, including cancer, fungal infections, and inflammatory diseases. Another area of research is the synthesis of new derivatives of this compound with improved biological activities.

Synthesis Methods

The synthesis of 5-bromo-N-(2-oxo-2H-chromen-6-yl)-2-furamide involves the reaction of 5-bromo-2-furoic acid and 2-aminobenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. After the completion of the reaction, the product is purified by column chromatography.

Scientific Research Applications

5-bromo-N-(2-oxo-2H-chromen-6-yl)-2-furamide has been extensively used in scientific research due to its unique properties. This compound has been used in the synthesis of various bioactive molecules, including anticancer agents, antifungal agents, and anti-inflammatory agents. Additionally, this compound has been used in the development of novel drug delivery systems.

properties

IUPAC Name

5-bromo-N-(2-oxochromen-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO4/c15-12-5-4-11(19-12)14(18)16-9-2-3-10-8(7-9)1-6-13(17)20-10/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCBWHMRWOFIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.